molecular formula C15H18ClN3O B278612 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole

1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole

Cat. No. B278612
M. Wt: 291.77 g/mol
InChI Key: SZDYETUEIUDLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole, also known as ACBI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole involves its ability to inhibit the activity of certain enzymes, such as topoisomerase and acetylcholinesterase. Topoisomerase is involved in DNA replication and transcription, while acetylcholinesterase is involved in the transmission of nerve impulses. By inhibiting the activity of these enzymes, 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole can disrupt the normal functioning of cancer cells or insect pests, leading to their death.
Biochemical and Physiological Effects:
1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In insect pests, 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole has been shown to cause paralysis and death by disrupting the nervous system. In materials science, 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole has been shown to have unique properties, such as fluorescence and conductivity, which make it a promising building block for new materials.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole can be complex and time-consuming, which can limit its availability for research.

Future Directions

There are several future directions for the study of 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole. One direction is the development of new derivatives of 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole with improved properties, such as increased potency or reduced toxicity. Another direction is the study of the mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole in more detail, including the identification of specific targets and pathways affected by 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole. Additionally, the use of 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole in combination with other drugs or compounds could lead to the development of new treatment strategies for cancer or other diseases.

Synthesis Methods

The synthesis of 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole involves the reaction of 2-chloro-1H-benzimidazole with 1-azepanone in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethyl sulfoxide. The resulting product is then purified through column chromatography to obtain pure 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole.

Scientific Research Applications

1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole has been shown to have anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. In agriculture, 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole has been studied for its potential as a pesticide due to its ability to inhibit the activity of certain enzymes in insect pests. In materials science, 1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

Product Name

1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

1-(azepan-1-yl)-2-(2-chlorobenzimidazol-1-yl)ethanone

InChI

InChI=1S/C15H18ClN3O/c16-15-17-12-7-3-4-8-13(12)19(15)11-14(20)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2

InChI Key

SZDYETUEIUDLFX-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl

Origin of Product

United States

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